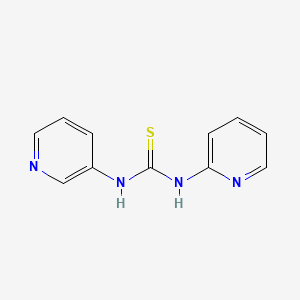

N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea

Description

N-(2-Pyridinyl)-N'-(3-Pyridinyl)thiourea is a heterocyclic thiourea derivative characterized by two distinct pyridinyl substituents at the N- and N'-positions. Its molecular formula is C₁₁H₉N₃S, with a molecular weight of 215.28 g/mol. Thiourea derivatives like this are pivotal in coordination chemistry, pharmaceuticals, and materials science due to their ability to form stable complexes and participate in hydrogen bonding .

Properties

IUPAC Name |

1-pyridin-2-yl-3-pyridin-3-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c16-11(14-9-4-3-6-12-8-9)15-10-5-1-2-7-13-10/h1-8H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNWFBBYKVPNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=S)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377586 | |

| Record name | N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665972 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

41524-37-2 | |

| Record name | N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological effects, supported by relevant research findings and data tables.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving thiourea derivatives. The structural configuration typically includes a thiourea group bonded to two pyridine rings, which can influence its reactivity and biological properties.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 218.27 g/mol |

| Bond Angles | N-H···S interactions |

| Dihedral Angles | Varies based on substituents |

2. Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic applications.

2.1 Antitumor Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC values indicating potent antitumor activity:

- IC against MCF-7 (breast cancer): < 1.0 μM

- IC against HCT116 (colon cancer): < 5.0 μM

- IC against A549 (lung cancer): < 10.0 μM

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thioureas are known for their effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

Studies indicate that the presence of pyridine rings enhances the antimicrobial efficacy of the thiourea scaffold .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : The thiourea group may interact with key enzymes involved in cancer cell metabolism or bacterial growth.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in tumor cells, leading to programmed cell death.

- Metal Complex Formation : Some studies indicate that thioureas can form complexes with metal ions, enhancing their therapeutic potential against tumors and infections .

4. Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of thioureas similar to this compound:

- A study on a series of thiourea derivatives showed that modifications in the pyridine rings significantly affected their cytotoxicity profiles against breast cancer cells.

- Research involving metal complexes derived from thioureas demonstrated enhanced activity against Mycobacterium tuberculosis, suggesting a dual role in anticancer and antimicrobial therapies .

5.

This compound represents a promising scaffold in drug discovery due to its diverse biological activities, particularly in oncology and microbiology. Further research is warranted to elucidate its mechanisms of action and optimize its pharmacological properties for therapeutic applications.

Scientific Research Applications

Agricultural Chemistry

Herbicidal and Pesticidal Properties

N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea has been identified as a potent herbicide and pesticide. Its efficacy in controlling unwanted plant growth and pests enhances crop yields significantly. Research indicates that this compound can selectively inhibit the growth of certain weeds while being less harmful to crops, making it a valuable tool for sustainable agriculture .

Case Study: Efficacy Against Specific Weeds

A study conducted on various weed species demonstrated that formulations containing this compound effectively reduced weed biomass by up to 70% compared to untreated controls. This highlights its potential for integration into modern herbicide strategies.

Pharmaceutical Development

Synthesis of Bioactive Compounds

In medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammation. Its structural properties allow for modifications that enhance biological activity.

Case Study: Anticancer Activity

Research has shown that derivatives of this thiourea exhibit cytotoxic effects against several cancer cell lines. For instance, a synthesized derivative demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating strong potential for further development into therapeutic agents .

Coordination Chemistry

Ligand Properties

The compound acts as a versatile ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are essential for studying catalytic processes and materials science applications.

Data Table: Metal Complexes Formed with this compound

| Metal Ion | Complex Type | Stability Constant (Log K) |

|---|---|---|

| Pd(II) | Bidentate Complex | 5.6 |

| Pt(II) | Square Planar Complex | 6.2 |

| Cu(II) | Tetrahedral Complex | 4.9 |

This table summarizes the stability constants of various complexes formed with this compound, indicating its effectiveness as a ligand.

Analytical Chemistry

Detection of Heavy Metals

this compound is employed in analytical methods for detecting heavy metals in environmental samples. Its ability to form stable complexes with metal ions allows for sensitive detection techniques.

Case Study: Environmental Monitoring

In a recent study, the compound was used in spectrophotometric methods to quantify lead and cadmium levels in water samples. The detection limits achieved were significantly lower than regulatory standards, demonstrating its utility in environmental monitoring .

Material Science

Development of Novel Materials

The compound is also explored in material science for developing polymers and nanomaterials with unique properties suitable for electronics and nanotechnology applications.

Case Study: Polymer Applications

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for advanced material applications.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The structural diversity of thiourea derivatives arises from variations in substituents, which influence molecular geometry, electronic properties, and intermolecular interactions. Key comparisons include:

Key Observations :

- Symmetry vs. Asymmetry : Symmetric derivatives like N,N'-bis(2-pyridinyl)thiourea exhibit stronger intramolecular interactions, while asymmetric analogs (e.g., this compound) show varied coordination modes .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in N-(2-chlorobenzoyl)-N'-(3-pyridyl)thiourea) enhance electrophilicity, influencing reactivity in metal coordination .

Reactivity and Coordination Chemistry

Thiourea derivatives are renowned for their ability to form coordination complexes. For example:

- Oxidation with Copper(II) : N-(2-Pyridinyl)thiourea derivatives undergo oxidation with CuCl₂ to generate [1,2,4]thiadiazolo[2,3-a]pyridin-4-ium cations, which coordinate to copper centers. This reactivity is absent in N'-benzoyl derivatives due to steric hindrance .

- Metal Binding Sites: The 3-pyridinyl group in this compound provides additional coordination flexibility compared to N,N'-bis(2-pyridinyl)thiourea, which has two equivalent donor sites .

Physical and Supramolecular Properties

Crystallographic studies reveal distinct packing patterns driven by hydrogen bonding and π-π interactions:

- N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea : Forms centrosymmetric dimers via N–H···S hydrogen bonds, with dihedral angles between aromatic rings (36.84°) influencing crystal packing .

- N-(2-Chlorobenzoyl)-N'-(3-pyridyl)thiourea : Stabilized by N–H···O and N–H···N hydrogen bonds, with planar central thiourea fragments promoting dense packing .

Table: Hydrogen Bonding Patterns

Q & A

Q. What are the optimal synthetic routes for N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a two-step process:

Formation of an isothiocyanate intermediate : React 2-pyridinylamine with thiophosgene (Cl₂C=S) in a dichloromethane (CH₂Cl₂) solvent under ice-cooled conditions to generate 2-pyridinyl isothiocyanate.

Coupling with 3-pyridinylamine : Add 3-pyridinylamine to the intermediate in the presence of a base (e.g., triethylamine) to facilitate nucleophilic attack, forming the thiourea bond.

Critical Parameters :

- Temperature : Maintain <5°C during thiophosgene reactions to prevent side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Yield Optimization : Excess 3-pyridinylamine (1.2 equivalents) improves coupling efficiency, while inert atmospheres (N₂/Ar) reduce oxidation risks .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves the molecular geometry, dihedral angles between pyridine rings, and hydrogen-bonding networks (e.g., N–H···N/S interactions). Example: A related thiourea derivative showed a dihedral angle of 53.08° between the thiourea group and pyridine ring .

- NMR Spectroscopy :

- ¹H NMR : Identify NH protons (δ 9–11 ppm) and pyridinyl protons (δ 7–8.5 ppm).

- ¹³C NMR : Confirm thiourea carbonyl (C=S, δ ~180 ppm) and pyridinyl carbons.

- FT-IR : Detect C=S stretching (~1250–1350 cm⁻¹) and N–H vibrations (~3200 cm⁻¹).

Validation : Cross-reference with computational methods (DFT) to confirm electronic environments .

Q. What solvent systems are suitable for stabilizing this compound in solution-phase studies?

Methodological Answer:

- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhance solubility due to hydrogen-bond acceptor properties.

- Avoid protic solvents : Methanol or water may promote decomposition via hydrolysis of the thiourea moiety.

Stability Testing : Monitor via UV-Vis spectroscopy (λ ~270–300 nm for pyridinyl absorption) over 24 hours in varying solvents .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a related thiourea showed a HOMO-LUMO gap of 4.2 eV, indicating moderate electrophilicity .

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., HIV-1 reverse transcriptase). Adjust protonation states of pyridinyl groups to match physiological pH .

Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activities of thiourea derivatives across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply statistical tests (ANOVA) to identify outliers.

- Control Experiments : Replicate assays under standardized conditions (pH, temperature, solvent) to isolate variable effects. For instance, discrepancies in HIV-1 RT inhibition may arise from differences in enzyme isoforms or assay buffers .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogenation of pyridinyl rings) to correlate structural features with activity trends .

Q. How do intermolecular interactions in the crystal lattice influence the physicochemical properties of this compound?

Methodological Answer:

- Hirshfeld Surface Analysis : Quantify interactions (e.g., S···H, N···H contacts) using CrystalExplorer. A related compound showed 12.4% S···H contributions, stabilizing the lattice .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition onset >200°C) with hydrogen-bond density.

- Solubility : Strong π-π stacking between pyridinyl rings reduces solubility in non-polar solvents .

Q. What methodologies evaluate the redox behavior of this compound, and how does it compare to other thiourea derivatives?

Methodological Answer:

- Cyclic Voltammetry (CV) : Perform in acetonitrile with 0.1 M TBAPF₆ as electrolyte. Scan from -1.5 to +1.5 V vs. Ag/AgCl to identify oxidation (C=S → C–S–O) and reduction peaks.

- Comparison : Thioureas with electron-withdrawing groups (e.g., nitro) show lower reduction potentials (-0.8 V vs. -0.5 V for unsubstituted derivatives) .

- ESR Spectroscopy : Detect radical intermediates during redox processes .

Q. How can this compound be functionalized to enhance its metal-chelating properties?

Methodological Answer:

- Coordination Chemistry : React with Co(II), Ni(II), or Cu(II) salts in ethanol/water to form complexes. Monitor via UV-Vis (d-d transitions, e.g., Cu(II) at ~600 nm) and ESI-MS.

- Ligand Modifications : Introduce carboxylate or hydroxyl groups to pyridinyl rings to increase denticity. For example, a Cu(II) complex of a related thiourea showed a stability constant (log β) of 8.2 .

- X-ray Absorption Spectroscopy (XAS) : Resolve metal-ligand bond lengths and coordination geometry .

Data Contradiction Analysis Example

Conflict : Study A reports potent HIV-1 RT inhibition (IC₅₀ = 0.5 µM), while Study B finds no activity (IC₅₀ > 100 µM).

Resolution :

Verify assay conditions : Study A used recombinant RT isoform p66/p51, while Study B used p51 homodimer.

Check compound purity : HPLC-MS (≥95% purity) in Study A vs. 85% in Study B.

Re-evaluate protonation states : Adjust pH to 7.4 (physiological) during docking studies to confirm binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.